Anazolene

Beschreibung

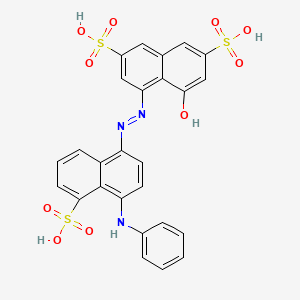

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7488-76-8 |

|---|---|

Molekularformel |

C26H19N3O10S3 |

Molekulargewicht |

629.6 g/mol |

IUPAC-Name |

4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39) |

InChI-Schlüssel |

QFVHZQCOUORWEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

Andere CAS-Nummern |

7488-76-8 |

Synonyme |

8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid L 451,167 L 451167 L-451167 |

Herkunft des Produkts |

United States |

Synthetic Contexts and Derivative Studies of Anazolene

General Synthetic Routes Relevant to Anazolene Chromophore Structures in Dye Chemistry

This compound, as an azo dye, shares a common synthetic pathway with many compounds in this class, typically involving a two-step reaction sequence. The core chromophore in azo dyes is the -N=N- (azo) group, which is responsible for the characteristic vibrant colors due to its participation in an extended conjugated pi-electron system solubilityofthings.comontosight.aiunb.ca.

The general synthetic route for azo dyes commences with the diazotization of an aromatic amine. This process converts the primary aromatic amine into a diazonium salt. Subsequently, this diazonium salt undergoes a diazo coupling reaction with a suitable aromatic compound, such as a phenol, naphthol, or another aromatic amine, or a compound possessing an active methylene (B1212753) group ontosight.aiunb.ca. In the case of this compound, its structure, featuring two naphthalene (B1677914) rings linked by an azo bridge, indicates that its synthesis would involve the coupling of a diazotized naphthalene derivative with another substituted naphthalene derivative . The presence of auxochromes, such as sulfonic acid (-SO₃H) and hydroxyl (-OH) groups, is crucial in dye chemistry. These groups, while not directly responsible for color, enhance the dye's solubility and can influence the observed color by shifting the absorption wavelength solubilityofthings.comontosight.ai. This compound's multiple sulfonic acid groups contribute significantly to its high aqueous solubility solubilityofthings.com.

While a specific, detailed synthesis pathway for this compound was not explicitly found in the search results, the general principles of azo dye synthesis are well-established. For instance, the preparation of 2-amino-5-naphthol-1,7-disulfonic acid, a naphthalene derivative with sulfonic acid groups, involves sulfonation reactions of precursor compounds, highlighting the chemical transformations typically employed to build the complex naphthalene scaffolds found in this compound google.com.

Design and Synthesis of this compound-Based Probes and Reference Materials for Chemical Studies

This compound and its sodium salt (this compound sodium) serve as important reference materials and, in certain contexts, as probes for various chemical and analytical studies.

A notable application of this compound sodium is its use as a diagnostic aid in the determination of cardiac output and blood volume targetmol.com. In this role, the compound functions as a chemical probe, allowing for the assessment of physiological parameters through its distribution and detection within biological systems.

Beyond diagnostic applications, this compound sodium is extensively employed as a model azo dye in environmental remediation studies, particularly in the investigation of advanced oxidation processes. Researchers utilize this compound as a target compound to evaluate the efficiency of photocatalytic and sonocatalytic degradation methods for removing organic pollutants from wastewater researchgate.net. For example, studies have demonstrated its degradation through hydrogen peroxide-promoted oxidation over nanocatalysts and via sonocatalytic degradation using doped semiconductor nanostructures targetmol.comresearchgate.net. The decolorization of this compound in these studies serves as a measurable indicator of the degradation process, making it a valuable reference material for assessing the performance of novel catalytic systems .

Furthermore, this compound finds utility in analytical chemistry. Its unique structure and characteristic absorption properties enable its use in spectrophotometric methods for quantifying specific biomolecules or studying reaction kinetics solubilityofthings.com. This highlights its role as a chemical standard in various laboratory analyses.

Structural Modifications and Their Impact on this compound's Chemical Behavior for Research Applications

While detailed research specifically on the designed structural modification of this compound itself to alter its chemical behavior for novel research applications is not extensively documented in the provided search results, the inherent chemical properties of this compound and general principles of dye chemistry offer insights into how such modifications would impact its behavior.

This compound's chemical behavior, including its color, solubility, and reactivity, is largely determined by its conjugated system and the presence of auxochromic groups. The multiple sulfonic acid groups present in this compound are critical for its high water solubility, a property that is advantageous for its use in aqueous solutions, such as in diagnostic applications and wastewater treatment studies solubilityofthings.com. Any modification that alters the number or position of these hydrophilic groups would directly impact its solubility.

The vibrant color of this compound is a direct consequence of its extended pi-electron conjugation involving the azo group and the naphthalene rings, which allows for strong absorption of light in the visible spectrum (λmax = 571 nm) solubilityofthings.commedchemexpress.com. Structural modifications to the naphthalene or aniline (B41778) moieties, such as the introduction of electron-donating or electron-withdrawing substituents, would inevitably alter the electronic distribution within the chromophore. This, in turn, would lead to shifts in the absorption maximum, potentially changing the perceived color or its spectroscopic properties mdpi.comscirp.orgnih.gov. For instance, studies on other organic compounds demonstrate that substituent effects can significantly influence spectroscopic properties and reactivity nih.govnih.gov.

In the context of degradation studies, where this compound is used as a model compound, its chemical behavior under oxidative or sonocatalytic conditions is directly related to the stability of its azo bond and aromatic rings researchgate.net. Modifications that enhance or diminish the electron density around the azo linkage or the naphthalene rings would influence its susceptibility to degradation. For example, the presence of strong electron-withdrawing groups might make the azo bond more resistant to reductive cleavage, while electron-donating groups could make it more susceptible to oxidative attack.

Although specific examples of synthesizing this compound derivatives for new research applications (e.g., as novel sensors or advanced functional materials) are not highlighted, the fundamental understanding of its structure-property relationships, derived from its classification as an azo dye and its current applications as a diagnostic aid and model pollutant, provides a strong basis for predicting the impact of deliberate structural modifications on its chemical behavior.

Advanced Spectroscopic and Chromatographic Techniques for Anazolene Analysis in Research

Spectroscopic Methods for In Situ and Ex Situ Anazolene Monitoring

Spectroscopic techniques are fundamental for monitoring this compound, offering non-destructive and often real-time insights into its chemical state and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of compounds in solution, including this compound upi.edutechnologynetworks.comresearchgate.netwepub.orgsci-hub.seresearchgate.net. This method relies on the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance and its concentration at a specific wavelength upi.eduresearchgate.netwepub.orgresearchgate.net. This compound, being a colored compound, exhibits distinct absorption maxima in the visible region, specifically around 571 nm, 585 nm, and 580–590 nm chembk.com. These characteristic wavelengths make UV-Vis spectroscopy particularly suitable for its detection and quantification.

In research, UV-Vis spectroscopy is extensively used to determine the concentration of this compound in solutions by constructing calibration curves from standard solutions of known concentrations upi.eduresearchgate.netresearchgate.netsszp.eu. By measuring the absorbance of an unknown sample at this compound's λmax, its concentration can be accurately determined upi.eduscirp.org.

Furthermore, UV-Vis spectroscopy is a powerful tool for monitoring the degradation kinetics of this compound. As this compound degrades, changes in its chromophoric structure lead to a decrease in absorbance at its characteristic wavelengths, or the appearance of new absorption bands corresponding to degradation products mdpi.comgoogle.com. For instance, studies on the sonocatalytic degradation of this compound sodium have utilized UV-Vis spectrophotometry to track the decolorization efficiency (DE%) over time, indicating the extent of degradation mdpi.comresearchgate.net. Research has shown that the decolorization efficiency of this compound sodium can vary significantly depending on the degradation method and catalyst used.

Table 1: Sonocatalytic Decolorization Efficiency of this compound Sodium (90 min)

| Degradation Method/Catalyst | Decolorization Efficiency (DE%) |

| Sonocatalysis with 2% Dy-doped CdSe | 91.32% researchgate.net |

| Sonocatalysis with Undoped CdSe | 56.13% researchgate.net |

| Sonolysis (Ultrasound only) | 39.14% researchgate.net |

This data illustrates how UV-Vis monitoring can quantitatively assess the effectiveness of different degradation processes for this compound researchgate.net.

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information about the molecular structure, functional groups, and chemical bonding of compounds mdpi.comresearchgate.netmdpi.comresearchgate.net. These techniques are highly sensitive to changes in molecular vibrations, making them ideal for investigating structural alterations and interactions of this compound within various reaction systems mdpi.comresearchgate.netrsc.orgnews-medical.netfrontiersin.org.

FT-IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, yielding a unique "fingerprint" spectrum that can identify specific functional groups present in this compound and its transformation products mdpi.comresearchgate.netspectroscopyonline.com. For example, in studies involving the sonocatalytic degradation of this compound sodium, FT-IR has been employed to characterize the synthesized catalyst materials, such as Dy-doped CdSe nanoparticles, which play a role in the degradation process researchgate.netacs.org. While direct FT-IR analysis of this compound's structural changes during degradation is not explicitly detailed in the provided search results, the technique's capability to detect alterations in functional groups (e.g., azo bonds, sulfonate groups) would be crucial for understanding its degradation mechanisms and the formation of new chemical species mdpi.comresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive identification and structural elucidation of this compound degradation products and intermediates. Their high specificity and sensitivity allow for detailed molecular characterization, even in complex mixtures alwsci.comnih.govnih.govamericanpharmaceuticalreview.comronquinnlab.com.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the unequivocal identification and structural confirmation of compounds without the need for standards of unknown compounds nih.govmdpi.comspectralservice.deeuropeanpharmaceuticalreview.com. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can map out the connectivity of atoms and reveal subtle structural changes mdpi.com. In degradation studies, NMR can monitor changes in the signal intensities of specific protons or carbons, indicating the breaking or formation of chemical bonds during the degradation process scielo.br. This allows for the precise determination of the structure of this compound's degradation products and intermediates, offering insights into the underlying degradation mechanisms nih.govmdpi.com. For instance, NMR has been used to characterize degradation products in other systems by observing changes in proton signals and identifying by-products mdpi.comscielo.br.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of compounds nih.govamericanpharmaceuticalreview.comronquinnlab.com. When coupled with separation techniques, MS becomes even more powerful. It is particularly effective for detecting and quantifying trace impurities and characterizing molecular structures, including transient intermediates alwsci.comnih.govamericanpharmaceuticalreview.comosti.gov. MS/MS (tandem mass spectrometry) provides additional structural information by fragmenting ions and analyzing their daughter ions, which can be crucial for elucidating complex degradation pathways alwsci.comronquinnlab.com.

A significant application of MS in this compound research is the identification of its degradation by-products. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed to identify various degradation by-products formed during the sonocatalytic degradation of this compound sodium researchgate.net. This demonstrates the critical role of MS, particularly in its hyphenated forms, in providing comprehensive molecular profiles of this compound's transformation products.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Changes and Interaction Analysis of this compound in Reaction Systems

Chromatographic Separations and Coupled Techniques for this compound and Related Compounds

Chromatographic techniques are essential for separating this compound from complex reaction mixtures and for isolating its degradation products, often coupled with spectroscopic detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and analyzing complex reaction mixtures alwsci.commdpi.comspecificpolymers.comchromatographyonline.commedicinescience.org. It is widely regarded as a "gold standard" due to its precision, versatility, and ability to separate components in a liquid sample alwsci.comspecificpolymers.com.

For this compound, HPLC is routinely used to determine its purity. For example, Acid Blue 92, a synonym for this compound Sodium, is often characterized with a purity greater than 95.0% by HPLC tcichemicals.com. This involves separating this compound from any impurities or unreacted starting materials based on their differential interactions with a stationary phase and a mobile phase specificpolymers.com. The separated components are then detected, typically by a UV detector, which can be set at this compound's characteristic absorption wavelengths sci-hub.sespecificpolymers.comchromatographyonline.commedicinescience.orgbridgewater.edu.

Beyond purity assessment, HPLC is invaluable for analyzing reaction mixtures involving this compound. It can monitor the progress of a reaction, quantify reactants and products, and identify the formation of new compounds over time bridgewater.eduijrpc.com. By injecting samples from a reaction mixture at different time points, researchers can track the consumption of this compound and the appearance of its transformation products, providing insights into reaction kinetics and mechanisms bridgewater.eduijrpc.com. The method's robustness and general availability make it a primary choice for monitoring various chemical processes involving this compound mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique specifically designed for the separation and identification of volatile and semi-volatile compounds alwsci.com. It combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry alwsci.com.

In the context of this compound research, GC-MS is particularly important for characterizing volatile transformation products that may arise from its degradation. While this compound itself is a relatively large, non-volatile molecule, its breakdown can lead to smaller, more volatile fragments. GC-MS excels in analyzing these volatile components, making it an ideal tool for identifying degradation intermediates and by-products alwsci.comresearchgate.net.

A key finding from research on this compound sodium's sonocatalytic degradation highlights the utility of GC-MS. This technique was explicitly used to identify various degradation by-products of this compound sodium, demonstrating its crucial role in elucidating the chemical pathways involved in its transformation researchgate.net. The ability of GC-MS to provide both chromatographic separation and mass spectral identification ensures a comprehensive characterization of the volatile species formed during this compound's degradation, contributing significantly to a complete understanding of its environmental fate or reaction mechanisms.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Reaction Mixture Analysis

X-ray Based Techniques for Characterization of this compound-Interacting Materials and Catalysts

X-ray based techniques are indispensable tools for elucidating the structural, elemental, and chemical characteristics of materials and catalysts, particularly those involved in interactions with chemical compounds like this compound. These techniques provide crucial insights into bulk and surface properties, enabling a comprehensive understanding of catalytic mechanisms and material performance. Key methods include X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), both of which have been applied in studies involving this compound. hidenanalytical.commalvernpanalytical.comthermofisher.comazom.commalvernpanalytical.comunimi.it

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline phases, crystallite size, and lattice parameters of materials. It is particularly well-suited for characterizing heterogeneous catalysts with crystalline structures. hidenanalytical.commalvernpanalytical.com In the context of this compound research, XRD has been employed to characterize catalysts designed for its degradation.

One notable study investigated the rapid H2O2-promoted oxidation of this compound Sodium (AS) using a [BMIM]PF6/Pt/γ-Al2O3 nanocatalyst. XRD analysis was crucial for confirming the crystalline phase of gamma-alumina (γ-Al2O3) and the presence of platinum (Pt) nanoparticles on the catalyst surface. The XRD pattern of the prepared nanostructures revealed characteristic peaks at specific 2θ values, confirming the successful synthesis and structural integrity of the catalytic support and active metal.

Table 1: Key XRD Diffraction Peaks for Pt/γ-Al2O3 and [BMIM]PF6/Pt/γ-Al2O3 Catalysts

| 2θ Angle (degrees) | Assigned Phase/Orientation | Catalyst System | Observation |

| 37.3 | γ-Al2O3 | Pt/γ-Al2O3, [BMIM]PF6/Pt/γ-Al2O3 | Characteristic peak |

| 46.0 | γ-Al2O3 | Pt/γ-Al2O3, [BMIM]PF6/Pt/γ-Al2O3 | Characteristic peak |

| 60.9 | γ-Al2O3 | Pt/γ-Al2O3, [BMIM]PF6/Pt/γ-Al2O3 | Characteristic peak |

| 67.0 | γ-Al2O3 | Pt/γ-Al2O3, [BMIM]PF6/Pt/γ-Al2O3 | Characteristic peak |

| 39.5 | Pt (111) surface orientation | Pt/γ-Al2O3 | Confirmed presence of Pt nanoparticles |

| 39.5 | Pt (111) surface orientation | [BMIM]PF6/Pt/γ-Al2O3 | Decreased intensity compared to Pt/γ-Al2O3, indicating ionic liquid layer presence |

The similarity in XRD patterns between Pt/γ-Al2O3 and [BMIM]PF6/Pt/γ-Al2O3, with a noticeable decrease in the intensity of the Pt (111) characteristic peak in the latter, indicated the successful decoration of the catalyst surface with the ionic liquid layer. This demonstrates the utility of XRD in verifying the structural modifications of catalysts interacting with this compound.

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative analytical technique. It is employed to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 1-10 nm of a material's surface. thermofisher.comazom.commalvernpanalytical.comunimi.it This makes XPS invaluable for understanding surface chemistry, catalytic activity, and material interactions. thermofisher.comazom.commalvernpanalytical.com

In studies focusing on the degradation of this compound Sodium, XPS has been utilized to characterize the synthesized catalysts. For instance, in the heterogeneous sonocatalytic degradation of this compound Sodium by dysprosium (Dy)-doped cadmium selenide (B1212193) (CdSe) nanostructures, XPS was used alongside XRD, Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) methods to verify the successful preparation and doping of the catalyst. researchgate.net XPS provided crucial information on the surface chemical composition and oxidation states of the elements present in the undoped and Dy-doped CdSe nanoparticles, which are directly relevant to their sonocatalytic performance in this compound degradation. researchgate.net The ability of XPS to identify chemical species and quantify their content, as well as to probe interactions between surface species, makes it a vital technique for optimizing catalyst design for this compound-related applications. unimi.it

The application of these X-ray based techniques, particularly XRD and XPS, provides fundamental insights into the structural and surface chemical properties of materials and catalysts that interact with this compound. This detailed characterization is essential for understanding the mechanisms of interaction, optimizing material synthesis, and enhancing catalytic performance in various research applications.

Mechanistic Investigations of Anazolene Degradation and Transformation

Sonochemical Degradation of Anazolene

Sonochemical degradation utilizes ultrasonic waves to induce chemical reactions, leading to the breakdown of pollutants.

The fundamental principle behind sonochemical degradation, or sonolysis, is acoustic cavitation researchgate.netmdpi.comnih.gov. This phenomenon involves the formation, growth, and subsequent violent collapse of microscopic bubbles within a liquid medium when subjected to ultrasonic irradiation researchgate.netmdpi.comnih.gov. The implosion of these cavitation bubbles creates localized "hot spots" characterized by extremely high temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres) researchgate.netmdpi.comnih.gov.

To enhance the efficiency of sonochemical degradation, sonocatalysts are often employed. These materials work synergistically with ultrasound, promoting the nucleation of cavitation bubbles and thus providing more active sites for pollutant degradation researchgate.net. Additionally, semiconductor sonocatalysts can generate electron/hole pairs under the influence of the acoustic field, which further contributes to the production of active free radicals researchgate.net.

Significant research has focused on the development of doped semiconductor nanostructures and metal oxides as effective sonocatalysts for this compound remediation. For instance, dysprosium (Dy)-doped CdSe nanostructures have demonstrated superior sonocatalytic performance in the degradation of this compound sodium researchgate.netnih.govmendeley.comresearchgate.netncats.ioresearchgate.netscribd.comunina.itrsc.org. Specifically, 2% Dy-doped CdSe exhibited a decolorization efficiency (DE%) of 91.32% after 90 minutes, significantly outperforming undoped CdSe (56.13%) and sonolysis alone (39.14%) researchgate.netnih.govmendeley.com. The optimal 2% Dy-doped CdSe catalyst possessed a band gap of 1.42 eV researchgate.netnih.govmendeley.com.

Other doped metal oxides have also shown promise. Samarium (Sm)-doped ZnO nanoparticles, with a 6% dopant concentration, achieved a degradation efficiency of 90.10% for Acid Blue 92 (a synonym for this compound sodium) after 150 minutes, compared to 63.9% for undoped ZnO and 45.73% for sonolysis researchgate.net. Similarly, 1% neodymium (Nd)-doped ZnO nanoparticles demonstrated an 86.20% degradation efficiency over 150 minutes, surpassing pure ZnO (62.92%) and sonication alone (45.73%) researchgate.net.

The comparative performance of different sonocatalytic systems for this compound degradation is summarized in the table below:

| Catalyst System | Dopant Concentration | Band Gap (eV) | Degradation Efficiency (%) | Treatment Time (min) | Source |

| 2% Dy-doped CdSe | 2% Dy | 1.42 | 91.32 | 90 | researchgate.netnih.gov |

| Undoped CdSe | N/A | - | 56.13 | 90 | researchgate.netnih.gov |

| Sonolysis (no catalyst) | N/A | - | 39.14 | 90 | researchgate.netnih.gov |

| 6% Sm-doped ZnO | 6% Sm | 2.8 | 90.10 | 150 | researchgate.net |

| Undoped ZnO | N/A | - | 63.9 | 150 | researchgate.net |

| 1% Nd-doped ZnO | 1% Nd | - | 86.20 | 150 | researchgate.net |

| Sonication (no catalyst) | N/A | - | 45.73 | 150 | researchgate.net |

Several operational parameters significantly influence the efficiency of this compound sonocatalytic degradation. Research indicates that increasing the dopant concentration, catalyst dosage, and ultrasonic power generally enhances the degradation process researchgate.netnih.gov.

Dopant Concentration: The enhancement of dopant concentration, up to an optimal level, leads to increased degradation of this compound researchgate.netnih.gov. As observed with Dy-doped CdSe, 2% Dy doping yielded the highest performance researchgate.netnih.govmendeley.com. Similarly, 6% Sm-doped ZnO and 1% Nd-doped ZnO demonstrated optimal activities for their respective systems researchgate.net.

Catalyst Dosage: An increase in catalyst dosage typically improves degradation efficiency, primarily due to the availability of a greater number of active sites for the production of hydroxyl radicals researchgate.netnih.gov. However, there is an optimal dosage, as excessive amounts of catalyst can lead to aggregation, which in turn hinders the transmission of ultrasound waves and reduces efficiency researchgate.net.

Ultrasonic Power: Higher ultrasonic power generally results in increased this compound degradation researchgate.netnih.gov. This is attributed to the intensified acoustic cavitation events and enhanced mass transfer of pollutants within the reaction medium researchgate.net.

Other Parameters: Other factors also play a role. The presence of dissolved gases can increase degradation, while a higher initial concentration of this compound sodium tends to decrease the degradation efficiency researchgate.netnih.gov. The sonocatalytic degradation of this compound frequently follows pseudo-first-order kinetics nih.govresearchgate.net.

Development and Evaluation of Sonocatalysts for this compound Remediation (e.g., Doped Semiconductor Nanostructures, Metal Oxides)

Photocatalytic Degradation of this compound

Photocatalytic degradation utilizes light energy to initiate chemical reactions that break down pollutants.

Photocatalysis begins when semiconductor materials absorb light energy, converting the absorbed photons into excited charge carriers, specifically electrons (e-) and holes (h+) cas.cnmdpi.com. For effective photocatalytic degradation, these photogenerated electron-hole pairs must efficiently separate and migrate to the surface of the catalyst, where they can participate in redox reactions cas.cnrsc.org. A significant challenge in this process is ensuring efficient charge separation, as photocatalysts at nanoscale often lack sufficient internal forces to prevent the recombination of these charges; thus, a dependable electric field is crucial cas.cn.

Semiconductor photocatalysts are essential for the degradation of organic pollutants in wastewater due to their ability to utilize light energy nih.govnih.gov. A wide range of materials, particularly metal oxides, have been explored for this purpose. Common examples include titanium dioxide (TiO2), zinc oxide (ZnO), tin dioxide (SnO2), cerium dioxide (CeO2), zirconium dioxide (ZrO2), tungsten trioxide (WO3), iron oxides (Fe2O3, Fe3O4), and molybdenum trioxide (MoO3) nih.govnih.govmdpi.com. While TiO2 is one of the most widely used semiconductor photocatalysts, its effectiveness is often limited by its wide band gap, which restricts its light absorption to the ultraviolet (UV) region of the spectrum, and its fast electron-hole recombination rate nih.govmdpi.com.

To overcome these limitations and enhance photocatalytic efficiency, researchers have developed advanced semiconductor photocatalysts, often in the form of composites or doped materials nih.govmdpi.com. Composites, by combining different materials, can tune surface properties, achieve mid-band-gap electronic states, and improve catalyst stability nih.govmdpi.com. For instance, conducting polymer/metal oxide composites have shown improved photocatalytic efficiency due to their high conductivity and unique electrochemical and optical properties mdpi.com. Metal-doped metal oxides are also utilized to enhance performance by modifying their electronic structure and charge separation capabilities unina.itnih.govnih.gov.

For the specific removal of this compound sodium, studies have evaluated the photocatalytic performance of materials such as polyoxometalate@g-C3N4 nanocomposites researchgate.net. Other examples of advanced photocatalysts, relevant to dye degradation, include silver-doped ZnS quantum dots (QDs), silver-ZnO nanocomposites, nitrogen-doped TiO2, and ZnO nanosheets immobilized on scallop shells mdpi.comresearchgate.netorcid.org.

Photo-Induced Charge Separation and Radical Generation in this compound Photocatalysis

Oxidative Degradation of this compound via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are recognized for their robustness, operational simplicity, versatility, and environmental compatibility in removing non-biodegradable organic contaminants. researchgate.netsci-hub.se These processes rely on the in situ generation of highly reactive species, such as hydroxyl radicals, which can effectively attack and mineralize organic pollutants. researchgate.netsci-hub.se

Hydrogen peroxide (H₂O₂) plays a crucial role as an oxidant in many AOPs, offering significant oxidation potential, especially when combined with catalytic systems. mdpi.com Research has demonstrated the rapid H₂O₂-promoted oxidation of this compound sodium using a [BMIM]PF₆/Pt/γ-Al₂O₃ nanocatalyst. In this catalytic system, the reaction efficiency for this compound sodium degradation reached over 99% within 10 minutes when the H₂O₂ concentration was increased from 40 ppm to 400 ppm. This high efficiency is attributed to the generation of a peroxo-intermediate and hydroxyl radicals that attack the organic molecules, leading to their oxidation. Control experiments revealed that H₂O₂ alone, without the presence of the prepared nanostructure, resulted in a negligible decrease in this compound concentration (less than 2% after 72 hours), underscoring the vital catalytic role of the nanostructure in facilitating the oxidation process.

Hybrid AOP systems, such as sonocatalysis and hydrodynamic cavitation combined with various additives, have shown significant promise in the transformation and degradation of this compound. Sonocatalytic degradation, which involves the use of ultrasound in conjunction with catalysts, has been actively researched for its effectiveness in degrading dye pollutants. researchgate.netyok.gov.tr

A notable study investigated the heterogeneous sonocatalytic degradation of this compound sodium using synthesized dysprosium (Dy)-doped CdSe nanostructures. researchgate.netnih.gov This research highlighted that the sonocatalytic process significantly enhanced the degradation of this compound compared to sonolysis alone. researchgate.netnih.gov Specifically, after 90 minutes of treatment, the decolorization efficiency (DE%) of sonocatalysis with 2% Dy-doped CdSe reached 91.32%, substantially higher than the 56.13% achieved with undoped CdSe and 39.14% with sonolysis alone. researchgate.netnih.gov

The effectiveness of the sonocatalytic degradation of this compound sodium was found to increase with several operational parameters, including the enhancement of the dopant concentration, catalyst dosage, ultrasonic power, and dissolved gases, while decreasing with higher initial this compound sodium concentration. researchgate.netnih.gov The mechanism controlling the dye degradation was identified to be primarily driven by free radicals, as evidenced by a decrease in DE% upon the addition of radical scavengers such as chloroform, sulfate, chloride, and ethanol. researchgate.netnih.gov

The decolorization efficiencies of this compound sodium under different sonocatalytic conditions are summarized in the table below:

| System Type | Decolorization Efficiency (DE%) after 90 min | Reference |

| Sonocatalysis with 2% Dy-doped CdSe | 91.32% | researchgate.netnih.gov |

| Sonocatalysis with Undoped CdSe | 56.13% | researchgate.netnih.gov |

| Sonolysis (Ultrasound alone) | 39.14% | researchgate.netnih.gov |

Hydrogen Peroxide-Mediated Oxidation of this compound

Kinetic Modeling and Pathway Elucidation of this compound Degradation Reactions

Understanding the kinetics and reaction pathways is crucial for optimizing degradation processes. For this compound degradation, empirical kinetic models are frequently employed, often following pseudo-first-order kinetics. researchgate.netnih.govmendeley.comresearchgate.net These models are typically expanded through nonlinear regression analysis to predict pseudo-first-order constants under various operational conditions. researchgate.netnih.govmendeley.com

The elucidation of degradation pathways involves identifying the intermediate and final by-products formed during the transformation process. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized for this purpose, allowing researchers to identify the various degradation by-products generated. researchgate.netnih.govmendeley.com This identification is critical for proposing plausible reaction mechanisms and ensuring that the degradation leads to less harmful or completely mineralized end-products. Studies on this compound degradation using sonocatalytic methods have successfully identified degradation by-products using GC-MS, further supporting the understanding of the free radical-mediated degradation mechanism. researchgate.netnih.gov

Surface and Interfacial Interactions of Anazolene in Advanced Materials Research

Adsorption Characteristics of Anazolene on Functionalized Sorbent Surfaces

This compound (Acid Blue 92) has been extensively studied for its adsorption behavior on various functionalized and unfunctionalized sorbent surfaces, primarily for the removal of the dye from aqueous solutions. These studies highlight the influence of pH, adsorbent dosage, initial dye concentration, and contact time on adsorption efficiency.

Research Findings on this compound Adsorption:

Neodymium(III) Oxide Nanoadsorbents: Research has demonstrated the effectiveness of neodymium(III) oxide (Nd2O3) nanoparticles in removing AB92 from synthetic effluents. Optimal conditions achieved a 90.70% removal efficiency. The adsorption process was found to align well with the Langmuir isotherm model, indicating monolayer adsorption, and followed pseudo-second-order kinetics, suggesting that chemisorption is the rate-limiting step. The process was also determined to be spontaneous and favorable with increasing temperature. mdpi.com

Table 1: Optimal Adsorption Conditions and Efficiency of this compound on Nd2O3 Nanoparticles mdpi.com

| Parameter | Optimal Value |

|---|---|

| pH | 3.15 |

| AB92 Concentration | 138.5 mg/L |

| Nd2O3 Nanoparticles Dosage | 0.83 g/L |

| Contact Time | 49.55 min |

| Removal Efficiency | 90.70% |

Nickel Oxide Nanoparticles-Modified Diatomite (NONMD): Studies on raw and nickel oxide nanoparticles-modified diatomite revealed a significant enhancement in AB92 removal efficiency after modification. The modified diatomite achieved a 95.21% removal of AB92, adsorbing 47.61 mg/g, compared to 56.95% removal (28.48 mg/g) by raw diatomite under similar conditions. The adsorption on raw diatomite followed the Langmuir model, while on modified diatomite, it conformed to the BET model, suggesting multilayer adsorption on the modified surface. The kinetics for both were pseudo-second-order.

Table 2: Adsorption Performance of this compound on Diatomite Surfaces

| Adsorbent Type | Removal Percentage (%) | Adsorption Capacity (mg/g) | Optimal pH |

|---|---|---|---|

| Raw Diatomite | 56.95 | 28.48 | 2 |

The removal percentage of AB92 increased with an increase in adsorbent amount due to the greater availability of adsorption sites. Conversely, an increase in initial dye concentration led to a decrease in removal percentage due to the limited capacity of the adsorbent.

Single-Walled Carbon Nanotubes (SWCNTs): Single-walled carbon nanotubes have shown high efficiency in AB92 removal, achieving an optimum removal efficiency of 99.4%. The adsorption mechanism involved a combination of hydrogen bonds, dipole-induced dipole bonds, London dispersion interactions, π-π acceptor–donor interactions, and the hydrophobic effect. The process was best described by pseudo-second-order kinetics and the Langmuir isotherm model, with a monolayer adsorption capacity (qm) of 86.91 mg/g at 333 K. Thermodynamic analysis indicated that the process was spontaneous and endothermic. researchgate.net

Table 3: Adsorption Characteristics of this compound on SWCNTs researchgate.net

| Parameter | Value |

|---|---|

| Optimal Removal Efficiency | 99.4% |

| Adsorbent Dosage (optimal) | 0.12 g/L |

| Initial Dye Concentration (optimal) | 10 mg/L |

| Contact Time (optimal) | 75 min |

| Optimal pH | 3 |

| Langmuir Monolayer Capacity (qm) | 86.91 mg/g (at 333 K) |

| ΔG⁰ (Spontaneity) | -12.73 to -16.08 kJ/mol |

| ΔH⁰ (Enthalpy) | 2.51 kJ/mol (Endothermic) |

Activated Carbon and Nanocomposites: Activated carbon prepared from Euphorbia antiquorum L wood demonstrated that AB92 adsorption was slightly higher than other reactive and direct dyes, potentially due to its smaller molecular size. rasayanjournal.co.in Barium/Cobalt@Polyethylene Glycol Nanocomposites also showed effectiveness in AB92 removal, with a maximum removal efficiency of 77.54% and adsorption capacity of 31.02 mg/g at pH 2. nih.gov

These studies collectively demonstrate that this compound, as an anionic dye, exhibits strong adsorption capabilities on various functionalized sorbent surfaces, with efficiency being highly dependent on surface properties, pH, and concentration.

This compound as a Probe for Interfacial Phenomena in Microfluidic Systems

Microfluidic devices enable the study of complex behaviors such as droplet formation, fluid dynamics, and the influence of surface tension and capillary forces. researchgate.netharvard.eduwur.nl Dyes are commonly employed in microfluidics for visualization, tracking fluid flow, and observing mixing or separation processes. For instance, blue food dye has been used to visualize droplet formation and content in microfluidic systems. acs.org Given this compound's vibrant blue color and its anionic nature, it possesses characteristics that could theoretically make it suitable for similar applications. Its solubility and interaction with surfaces could potentially allow it to act as a visual indicator for interfacial changes, fluid-fluid interfaces in multiphase flows, or surface wetting characteristics within microchannels. However, without specific experimental data, its exact utility as a dedicated probe for detailed interfacial phenomena remains speculative.

Computational Chemistry and Theoretical Modeling of Anazolene Behavior

Quantum Chemical Approaches to Anazolene Electronic Structure and Reactivity

Quantum chemical methods, rooted in quantum mechanics, are indispensable for elucidating the electronic structure and predicting the reactivity of molecules. Approaches such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Configuration Interaction) allow for the calculation of fundamental molecular properties from first principles, without relying on experimental parameters algorithmiq.fiwikipedia.orgststephens.net.inamazon.comgoogle.comsimonsfoundation.org.

For a molecule like this compound (5-((4-anilino-5-sulphonaphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid), quantum chemical calculations could provide critical information on:

Electronic Structure: This includes the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and optical properties, influencing its absorption characteristics as a dye wikipedia.orgmdpi.com. Charge distribution across the molecule, including partial atomic charges and dipole moments, can also be mapped, revealing sites prone to electrophilic or nucleophilic attack.

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic parameters, such as UV-Vis absorption maxima, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts wikipedia.orgmdpi.com. For this compound, an azo dye, predicting its characteristic absorption spectrum would be crucial for understanding its color and light-absorbing behavior.

Reactivity Indices: Concepts like Fukui functions and condensed local reactivity descriptors can identify the most reactive atoms or regions within the this compound molecule, indicating preferred sites for chemical reactions, such as oxidation, reduction, or bond cleavage mdpi.com. This is particularly relevant for understanding its stability and degradation pathways.

Molecular Dynamics Simulations of this compound Interactions with Solvents and Surfaces

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion for a system of interacting particles ebsco.comunl.ptuspex-team.org. This approach allows for the study of dynamic processes, such as molecular motion, conformational changes, and interactions with surrounding environments like solvents or surfaces rsc.orgebsco.commdpi.com.

For this compound, MD simulations could offer valuable insights into:

Solvation Behavior: this compound, being a highly sulfonated dye, interacts significantly with solvent molecules, particularly water. MD simulations could model the solvation shell around this compound in aqueous solutions, quantify hydrogen bonding interactions, and assess the molecule's conformational flexibility in different solvent environments. This understanding is critical for predicting its solubility, aggregation behavior, and transport properties in various media rsc.org.

Interactions with Surfaces: this compound's degradation, particularly in photocatalytic or sonocatalytic processes, often involves interactions with catalyst surfaces algorithmiq.fimdpi.com. MD simulations could simulate the adsorption of this compound onto various material surfaces (e.g., metal oxides, nanoparticles) at an atomic level. This would involve studying adsorption energies, preferred binding sites, the orientation of the molecule on the surface, and the dynamics of surface-adsorbate interactions. Such simulations can help elucidate the initial steps of heterogeneous catalytic reactions or the binding mechanisms in separation processes rsc.orgebsco.comrsc.org.

Conformational Dynamics: As a large, flexible molecule with multiple rotatable bonds, this compound can adopt various conformations. MD simulations can explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. This information is crucial for understanding its biological activity (if any) or its behavior in solution.

While MD simulations are widely used to characterize biomolecular systems, membrane interactions, and material properties unl.ptmdpi.comrsc.orgnih.gov, specific MD studies focusing on this compound's interactions with solvents or surfaces are not explicitly found in the provided search results. Studies mentioning this compound often focus on the degradation process itself rather than detailed molecular-level interactions of the dye with its environment.

Mechanistic Predictions of this compound Transformation Pathways through Computational Approaches

Computational approaches play a pivotal role in predicting and understanding the mechanistic pathways of chemical transformations. By identifying transition states and reaction intermediates, these methods can elucidate the step-by-step processes of chemical reactions, including bond breaking and formation yok.gov.trorcid.orgdepositolegale.itnih.govcam.ac.ukchemrxiv.org.

For this compound, computational mechanistic predictions could be applied to:

Degradation Pathways: this compound, particularly this compound sodium (Acid Blue 92), is known to undergo degradation via various methods, including sonocatalytic and photocatalytic processes algorithmiq.fimdpi.commdpi.comyok.gov.trorcid.orgresearchgate.net. Computational studies could predict the most probable degradation pathways, identify the reactive species involved (e.g., hydroxyl radicals), and determine the activation energies for each step. This would involve mapping potential energy surfaces and locating transition states for bond cleavage and subsequent reactions.

Reactivity with Specific Reagents: If this compound interacts with specific chemical reagents or biological systems, computational approaches could predict the most favorable reaction sites and the resulting products, providing insights into its chemical fate or potential biological interactions.

Although experimental studies on this compound's degradation are documented algorithmiq.fimdpi.commdpi.comyok.gov.trorcid.orgresearchgate.net, detailed computational mechanistic predictions for its specific transformation pathways, such as the precise bond-breaking sequence or the role of specific catalytic sites at a quantum mechanical level, are not explicitly highlighted in the search results. General computational studies on reaction mechanisms are common in organic chemistry cam.ac.ukchemrxiv.org, and these methodologies could be directly applied to this compound to gain a deeper mechanistic understanding of its chemical transformations.

Data Tables

Due to the limited availability of specific computational data solely focused on this compound's intrinsic electronic structure, molecular dynamics interactions, or detailed mechanistic predictions in the provided search results, no interactive data tables based on detailed research findings can be generated within the main body of this article. The information available primarily discusses the application of computational methods to understand general chemical phenomena or to analyze the degradation of this compound in broader experimental contexts.

Emerging Research Directions and Methodological Advancements in Anazolene Studies

Development of Novel Materials for Anazolene Degradation and Advanced Sensing

The development of advanced materials plays a crucial role in addressing the challenges posed by this compound in environmental contexts, primarily through its degradation. While direct advanced sensing of this compound as a target analyte is less explored in the provided literature, significant progress has been made in its degradation using novel catalytic and photocatalytic materials.

This compound Degradation Technologies Sonocatalytic degradation has emerged as a promising method for the efficient removal of this compound from aqueous solutions. Studies have demonstrated the effectiveness of dysprosium (Dy)-doped cadmium selenide (B1212193) (CdSe) nanostructures as catalysts in this process. For instance, research has shown that the addition of 1.5 g/L of 2% Dy-doped CdSe nanoparticles to a 10 mg/L this compound solution, under 150 W of ultrasound irradiation, can achieve a conversion efficiency of up to 98.1%. This significantly surpasses the degradation achieved through sonolysis alone (approximately 40%) or with undoped CdSe (56.13% after 90 minutes, compared to 91.32% for the Dy-doped catalyst) researchgate.net. The efficiency of sonocatalytic degradation is influenced by several operational parameters, including the concentration of the dopant, the catalyst dosage, the ultrasonic power, the presence of dissolved gases, and the initial concentration of this compound researchgate.net.

Beyond sonocatalysis, photocatalytic degradation has also shown considerable promise. Novel photocatalysts, such as the Bi₂₄Br₁₀₊ₓAgₓO₃₁ nanostructure, have been successfully employed for the efficient removal of Acid Blue 92 (a synonym for this compound) under visible light irradiation . Another notable advancement involves the rapid hydrogen peroxide (H₂O₂)-promoted oxidation of this compound Sodium using a [BMIM]PF₆/Pt/γ-Al₂O₃ nanocatalyst. This material, characterized by its highly mesoporous structure and platinum nanoparticles, exhibits promising catalytic activity. The presence of an ionic liquid layer, 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆), on the catalyst's surface enhances its sorption capacity and prevents the poisoning of active sites, contributing to improved reusability .

The following table summarizes key findings in this compound degradation using novel materials:

| Material/Method | This compound Concentration (Initial) | Catalyst Dosage | Ultrasonic Power / Light Source | Degradation/Conversion Efficiency | Reference |

| 2% Dy-doped CdSe Nanostructures (Sonocatalysis) | 10 mg/L | 1.5 g/L | 150 W (Ultrasound) | 98.1% (Conversion) | researchgate.net |

| Undoped CdSe Nanostructures (Sonocatalysis) | 10 mg/L | 1.5 g/L | 150 W (Ultrasound) | 56.13% (Decolorization, 90 min) | researchgate.net |

| Bi₂₄Br₁₀₊ₓAgₓO₃₁ Nanostructure (Photocatalysis) | Not specified | Not specified | Visible Light | Efficient Removal | |

| [BMIM]PF₆/Pt/γ-Al₂O₃ Nanocatalyst (H₂O₂ Oxidation) | Typical wastewater | Not specified | H₂O₂ as oxidative agent | Promising Catalytic Activity |

Integration of this compound Studies within Green Chemistry Principles and Sustainable Technologies

The study and degradation of this compound are increasingly being integrated within the framework of green chemistry principles and sustainable technologies. Green chemistry, defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provides a guiding philosophy for these efforts yale.eduecoonline.com. The principles of green chemistry, such as preventing waste, maximizing atom economy, designing safer chemicals, using safer solvents, and designing for degradation, are directly applicable to this compound research yale.edugctlc.org.

The development of novel degradation methods for this compound, such as sonocatalysis and photocatalysis, directly aligns with several green chemistry principles. These methods aim to reduce the environmental impact of dye pollutants by breaking them down into less harmful substances, embodying the "Design for Degradation" principle gctlc.org. The use of catalysts, as seen with Dy-doped CdSe or Pt/γ-Al₂O₃ nanocatalysts, is a core tenet of green chemistry ("Catalysis"), as catalytic reagents are superior to stoichiometric reagents in minimizing waste and improving efficiency yale.edugctlc.org. Furthermore, the exploration of these processes at ambient or less energy-intensive conditions contributes to the "Design for Energy Efficiency" principle yale.edugctlc.org.

From a sustainable technologies perspective, this compound degradation studies contribute significantly to wastewater treatment advancements. Cavitation-based technologies, including sonocatalysis, are recognized as sustainable and effective approaches for treating natural waters and wastewater, addressing the growing scarcity of clean water due to pollution researchgate.net. The focus on removing this compound, often a component of industrial effluents, directly supports environmental remediation efforts and the development of sustainable waste management practices researchgate.netresearchgate.net. The goal is to develop processes that are not only effective but also minimize energy consumption, reduce secondary pollution, and promote the reuse of resources, thereby fostering a more circular economy in chemical processing.

Future Perspectives on this compound as a Research Standard or Chemical Reagent in Emerging Fields

This compound holds significant future potential as a research standard and chemical reagent, particularly in emerging fields related to environmental monitoring, advanced materials science, and diagnostics. Its well-defined chemical structure and its characteristic properties as an azo dye make it an ideal model compound for evaluating the efficacy of novel degradation technologies. Researchers frequently utilize this compound Sodium as a "model azo dye" to test and optimize new catalytic, photocatalytic, and sonocatalytic systems for pollutant removal researchgate.net. This role as a benchmark allows for consistent comparison and advancement of wastewater treatment methodologies.

Beyond its role in degradation studies, this compound has also been noted for its use as a diagnostic aid rug.nl. This suggests potential for its application in future diagnostic assays or as a component in novel biosensing platforms. As research in advanced sensing techniques continues to evolve, particularly with the development of highly sensitive nanomaterials and electrochemical sensors, this compound could serve as a valuable reagent for calibration, validation, or as an indicator in various analytical procedures iitkgp.ac.inmdpi.comespublisher.com. Its interaction with different materials and its optical properties could be leveraged in the design of new chemical probes or detection systems. The ongoing exploration of its physicochemical properties and reactivity will undoubtedly uncover further applications, solidifying its position as a versatile compound in both fundamental and applied chemical research.

Q & A

Q. How can systematic reviews improve the reproducibility of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.